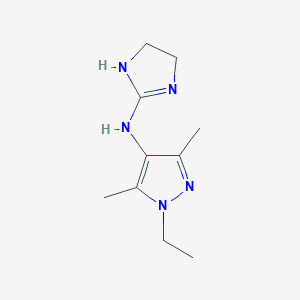![molecular formula C14H11NO3 B12867154 4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by the presence of amino, formyl, and carboxylic acid functional groups attached to a biphenyl backbone. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of biphenyl to form 4-nitrobiphenyl, followed by reduction to obtain 4-aminobiphenyl. Subsequent formylation and carboxylation reactions yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted biphenyl compounds .
Scientific Research Applications
4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the formyl and carboxylic acid groups can engage in electrophilic interactions. These interactions influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the formyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
4-Formylbiphenyl: Lacks the amino and carboxylic acid groups, limiting its applications in biological systems.
4-Carboxybiphenyl:
Uniqueness: 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of all three functional groups, which confer a wide range of reactivity and applications. This combination of functional groups allows for versatile chemical modifications and interactions in various scientific fields .
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-amino-5-(4-formylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,15H2,(H,17,18) |
InChI Key |
WUWADHQYSSOEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)





![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)


![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)




